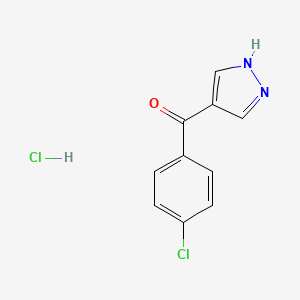

4-(4-chlorobenzoyl)-1H-pyrazole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chlorobenzoyl chloride is an organic compound with the molecular formula ClC6H4COCl . It is a white solid that is soluble in some organic solvents and in aqueous base . It is used as an intermediate compound in the synthesis of pharmaceuticals .

Synthesis Analysis

4-Chlorobenzoyl chloride can be synthesized by chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system . It was also used to synthesize 4-chlorobenzoyl CoA by reacting it with CoA in KHCO3 buffer .

Molecular Structure Analysis

The molecular weight of 4-Chlorobenzoyl chloride is 175.012 Da . The linear formula is ClC6H4COCl .

Chemical Reactions Analysis

4-Chlorobenzoyl chloride reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides .

Physical And Chemical Properties Analysis

4-Chlorobenzoyl chloride has a refractive index of n20/D 1.578 (lit.), a boiling point of 102-104 °C/11 mmHg (lit.), a melting point of 11-14 °C (lit.), and a density of 1.365 g/mL at 20 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

Synthesis of 4-Chlorobenzoyl CoA

4-Chlorobenzoyl chloride is a key intermediate in the synthesis of 4-chlorobenzoyl CoA. By reacting it with CoA (coenzyme A) in a KHCO₃ buffer, researchers can produce this essential molecule. CoA plays a critical role in various metabolic pathways, including fatty acid oxidation and the citric acid cycle. Understanding the synthesis of 4-chlorobenzoyl CoA contributes to our knowledge of cellular metabolism and potential therapeutic targets .

Acylation Reactions Using Solid Acid Catalysts

Researchers have explored acylation reactions involving benzene using different solid acid catalysts. 4-Chlorobenzoyl chloride participates in these studies, which aim to develop efficient and environmentally friendly synthetic methods. Catalysts such as dodecatungstophosphoric acid (DTPA), DTPA/K-10 clay, K-10, Amberlite, Amberlyst-15, Indion-130, and Filtrol-24 clay have been investigated. These reactions provide insights into organic synthesis and catalysis .

Preparation of 1-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene

The compound 1-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene has potential applications in materials science, pharmaceuticals, or agrochemicals. Researchers have used 4-chlorobenzoyl chloride as a precursor in its synthesis. Understanding the properties and reactivity of this derivative contributes to the development of novel compounds .

Formation of 4-Chlorobenzoyl CoA via Reaction with CoA

As mentioned earlier, 4-chlorobenzoyl CoA is synthesized by reacting 4-chlorobenzoyl chloride with CoA in a KHCO₃ buffer. This CoA derivative is essential for various biochemical processes, including fatty acid metabolism and the degradation of xenobiotics. Investigating its formation sheds light on cellular pathways and potential drug targets .

Preparation of 1-Aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbazides

Researchers have explored the synthesis of 1-aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbazides using 4-chlorobenzoyl chloride. These semicarbazide derivatives may have biological activity, making them relevant for drug discovery and medicinal chemistry. Investigating their structure-activity relationships can lead to potential therapeutic agents .

Safety and Hazards

Eigenschaften

IUPAC Name |

(4-chlorophenyl)-(1H-pyrazol-4-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O.ClH/c11-9-3-1-7(2-4-9)10(14)8-5-12-13-6-8;/h1-6H,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPMAQBEGHSORX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CNN=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorobenzoyl)-1H-pyrazole hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorophenyl)methyl]-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole](/img/structure/B2478445.png)

![3-cinnamyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2478456.png)

![2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2478457.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2478458.png)

![N-(4-acetylphenyl)-2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetamide](/img/structure/B2478461.png)

![N-{[1-(3-methylbutyl)-1H-indazol-3-yl]methyl}prop-2-enamide](/img/structure/B2478463.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-2-one](/img/structure/B2478464.png)